molecular formula C8H9F3N2O B1457414 2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine CAS No. 1060807-19-3

2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine

Cat. No.: B1457414
CAS No.: 1060807-19-3
M. Wt: 206.16 g/mol
InChI Key: VHGANISUJBOFSQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine is a chemical compound with the molecular formula C8H9F3N2O It is characterized by the presence of a trifluoromethyl group and a methoxypyridinyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine typically involves the reaction of 6-methoxypyridine with a trifluoromethylating agent, followed by amination. One common method involves the use of trifluoroacetic acid as the trifluoromethylating agent, which reacts with 6-methoxypyridine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and methoxypyridinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of functional groups with new substituents.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxypyridinyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine
  • 2,2,2-Trifluoro-1-(4-methoxypyridin-2-yl)ethanamine
  • 2,2,2-Trifluoro-1-(6-methoxypyridin-4-yl)ethanamine

Uniqueness

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine is unique due to the specific positioning of the trifluoromethyl and methoxypyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGANISUJBOFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-19-3
Record name 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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